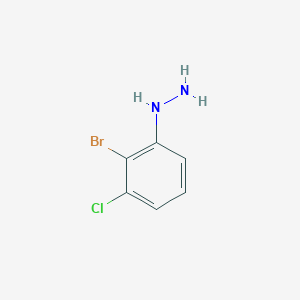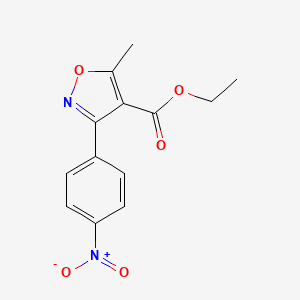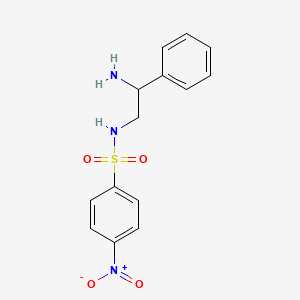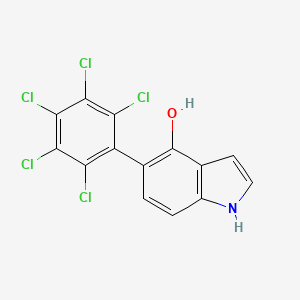
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions, a tert-butyl group at the 2 position, and a methoxy group at the 1 position on the naphthalene ring. These substitutions confer unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene typically involves the bromination of a naphthalene derivative. One common method is the bromination of 2-(tert-butyl)-1-methoxynaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Substitution: Formation of 4,7-dimethoxy-2-(tert-butyl)-1-methoxynaphthalene.
Oxidation: Formation of 4,7-dibromo-2-(tert-butyl)-1-naphthaldehyde.
Reduction: Formation of 2-(tert-butyl)-1-methoxynaphthalene.
科学研究应用
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of novel organic dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another dibromo-substituted compound used in the synthesis of organic dyes and electronic materials.
4,7-Dibromo-2,1,3-benzoselenadiazole: Similar in structure but contains selenium, used in photovoltaic applications.
4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole: Used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is unique due to the presence of the tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C15H16Br2O |
|---|---|
分子量 |
372.09 g/mol |
IUPAC 名称 |
4,7-dibromo-2-tert-butyl-1-methoxynaphthalene |
InChI |
InChI=1S/C15H16Br2O/c1-15(2,3)12-8-13(17)10-6-5-9(16)7-11(10)14(12)18-4/h5-8H,1-4H3 |
InChI 键 |
IEQPTXKVSMJDPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C2C=CC(=CC2=C1OC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


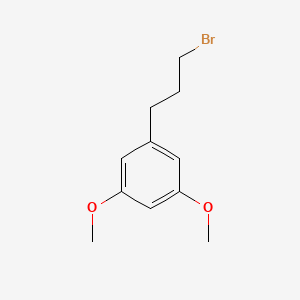
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
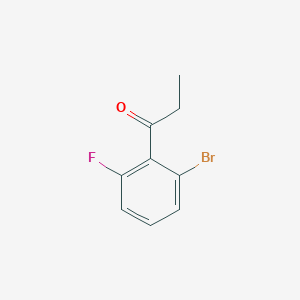
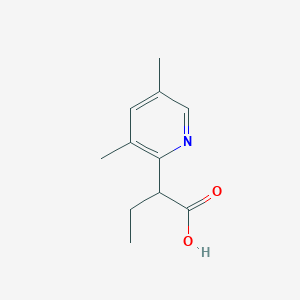
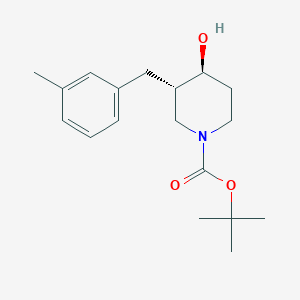
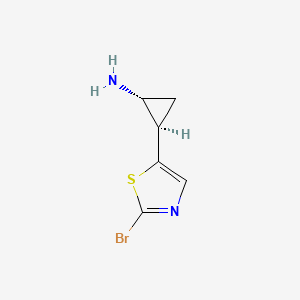
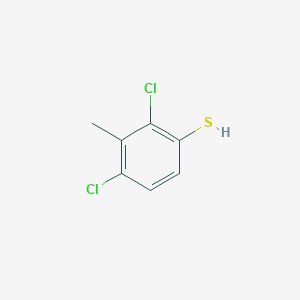
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
